1-isobutyl-1H-pyrazole-4-carboxamide
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Overview
Description
1-isobutyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an isobutyl group and a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-1H-pyrazole-4-carboxamide typically involves the reaction of isobutylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-isobutyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to the desired biological effect, such as antifungal activity .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid
- 1H-pyrazole-1-carboxamidine
- 1H-pyrazole-1-carboxamidine hydrochloride
Uniqueness
1-isobutyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-6(2)4-11-5-7(3-10-11)8(9)12/h3,5-6H,4H2,1-2H3,(H2,9,12) |
InChI Key |
FCIZXBSWSKKHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C(=O)N |
Origin of Product |
United States |
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